snap

Übersicht

Beschreibung

Die Bezeichnung „SNAP“ bezieht sich auf die Stannylamin-Protokollreagenzien, eine Klasse von Reagenzien, die in der organischen Synthese verwendet werden. Diese Reagenzien sind besonders nützlich für die einstufige Synthese von gesättigten Stickstoffheterocyclen aus Aldehyden und Ketonen. Die Entwicklung von this compound-Reagenzien hat eine effizientere und vielseitigere Methode zur Synthese dieser wichtigen Bausteine in der Pharmaindustrie und anderen chemischen Industrien ermöglicht .

Wissenschaftliche Forschungsanwendungen

SNAP-Reagenzien haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound-Reagenzien werden bei der Synthese komplexer Stickstoffheterocyclen verwendet, die wichtige Bausteine in der organischen Chemie sind.

Biologie: Diese Reagenzien werden bei der Synthese biologisch aktiver Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Medizin: this compound-Reagenzien werden bei der Entwicklung neuer Medikamente und Therapeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound-Reagenzien beinhaltet die Bildung von Iminen aus Aldehyden oder Ketonen, gefolgt von der Cyclisierung zu den gewünschten Stickstoffheterocyclen. Die Reaktion verläuft über einen Radikalweg, der durch die Verwendung von Photoredox-Katalysatoren erleichtert wird. Zu den molekularen Zielstrukturen und Wegen, die an diesen Reaktionen beteiligt sind, gehören die Aktivierung von Kohlenstoff-Stickstoff-Bindungen und die Bildung neuer Kohlenstoff-Stickstoff-Bindungen .

Wirkmechanismus

Target of Action

The primary target of SNAP is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, neurotransmission, and immune response .

Mode of Action

This compound, being a nitrosothiol derivative, releases nitric oxide (NO) under physiological conditions . The released NO activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels results in the relaxation of smooth muscle cells and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO-cGMP signaling pathway . The release of NO from this compound activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins leading to physiological responses such as smooth muscle relaxation and vasodilation .

Result of Action

The primary molecular effect of this compound’s action is the activation of soluble guanylyl cyclase and the subsequent increase in cGMP levels . On a cellular level, this leads to smooth muscle relaxation and vasodilation . Additionally, this compound has been shown to inhibit platelet aggregation , and it can induce cytotoxicity in certain cell types .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of NO release from this compound can be affected by oxygen levels, as NO release occurs under physiological conditions Additionally, the presence of other reactive molecules can influence this compound’s action, as they can react with and potentially neutralize NO

Biochemische Analyse

Biochemical Properties

S-Nitroso-N-acetyl-D,L-penicillamine has been found to interact with various enzymes, proteins, and other biomolecules. It releases nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . Because of its NO releasing properties, S-Nitroso-N-acetyl-D,L-penicillamine is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance .

Cellular Effects

S-Nitroso-N-acetyl-D,L-penicillamine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to generate nitric oxide (NO) in cell cultures . It has also been found to inhibit the activity of endogenous transglutaminase (TG2) . Moreover, S-Nitroso-N-acetyl-D,L-penicillamine has been shown to induce apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of S-Nitroso-N-acetyl-D,L-penicillamine involves its ability to release nitric oxide (NO). This NO release can suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting post-translational modification of IκB . This results in the down-regulation of iNOS gene expression and NO production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Nitroso-N-acetyl-D,L-penicillamine have been observed to change over time. For instance, it has been shown to cause a gradual decrease in blood glucose concentration over time in rat models .

Dosage Effects in Animal Models

The effects of S-Nitroso-N-acetyl-D,L-penicillamine have been found to vary with different dosages in animal models. For example, it has been shown to cause a dose-dependent relaxation in rat aortic rings .

Metabolic Pathways

S-Nitroso-N-acetyl-D,L-penicillamine is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SNAP-Reagenzien werden durch eine Reihe von Reaktionen synthetisiert, an denen Stannylamine beteiligt sind. Das allgemeine Verfahren beinhaltet die Reaktion von Stannylaminen mit Aldehyden oder Ketonen unter Bildung von Iminen, die dann zu den gewünschten Stickstoffheterocyclen cyclisiert werden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung milder Temperaturen und Lösungsmittel wie Acetonitril oder Dichlormethan .

Industrielle Produktionsmethoden

In industriellen Umgebungen werden this compound-Reagenzien mit Hilfe skalierbarer Verfahren hergestellt, die die kontinuierliche Flusschemie umfassen. Dies ermöglicht die effiziente und großtechnische Produktion dieser Reagenzien mit hohen Ausbeuten und Reinheiten. Die Verwendung der kontinuierlichen Flusschemie minimiert auch die Bildung toxischer Nebenprodukte und reduziert die Abhängigkeit von potenziell gefährlichen Reagenzien .

Chemische Reaktionsanalyse

Reaktionstypen

This compound-Reagenzien durchlaufen eine Vielzahl von chemischen Reaktionen, darunter:

Oxidation: this compound-Reagenzien können oxidiert werden, um verschiedene stickstoffhaltige Verbindungen zu bilden.

Reduktion: Reduktionsreaktionen, die this compound-Reagenzien beinhalten, können Amine und andere reduzierte Stickstoffverbindungen erzeugen.

Substitution: This compound-Reagenzien können an Substitutionsreaktionen teilnehmen, um neue Kohlenstoff-Stickstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound-Reagenzien verwendet werden, umfassen Aldehyde, Ketone und verschiedene Katalysatoren wie Iridium-Photoredox-Katalysatoren. Die Reaktionsbedingungen beinhalten oft milde Temperaturen und die Verwendung von Lösungsmitteln wie Acetonitril oder Dichlormethan .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit this compound-Reagenzien gebildet werden, sind gesättigte Stickstoffheterocyclen, darunter Morpholine, Piperazine, Thiomorpholine, Oxazepine und Diazepine .

Analyse Chemischer Reaktionen

Types of Reactions

SNAP reagents undergo a variety of chemical reactions, including:

Oxidation: this compound reagents can be oxidized to form various nitrogen-containing compounds.

Reduction: Reduction reactions involving this compound reagents can produce amines and other reduced nitrogen compounds.

Substitution: This compound reagents can participate in substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound reagents include aldehydes, ketones, and various catalysts such as iridium photoredox catalysts. The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from reactions involving this compound reagents are saturated nitrogen-heterocycles, including morpholines, piperazines, thiomorpholines, oxazepines, and diazepines .

Vergleich Mit ähnlichen Verbindungen

SNAP-Reagenzien sind einzigartig in ihrer Fähigkeit, eine einstufige Synthese von gesättigten Stickstoffheterocyclen aus Aldehyden und Ketonen zu ermöglichen. Ähnliche Verbindungen umfassen:

Silicon Amine Protocol (SLAP) Reagenzien: Diese Reagenzien ermöglichen den Zugang zu ähnlichen Stickstoffheterocyclen, verwenden jedoch siliziumbasierte Reagenzien anstelle von Stannylaminen.

Traditionelle Kreuzkupplungsreagenzien: Diese Reagenzien erfordern oft mehrere Schritte und die Verwendung von Schutzgruppen, wodurch sie im Vergleich zu this compound-Reagenzien weniger effizient sind.

Biologische Aktivität

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitrosothiol compound that serves as a nitric oxide (NO) donor, playing a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of S-Nitroso-N-acetyl-DL-penicillamine

This compound is known for its ability to release NO under physiological conditions, making it a valuable tool in pharmacological studies. Its properties include vasodilation, inhibition of platelet aggregation, and modulation of intracellular signaling pathways.

This compound exerts its biological effects primarily through the release of NO, which activates several signaling pathways:

- Vasodilation : this compound induces relaxation of vascular smooth muscle by increasing cGMP levels, leading to vasodilation. This effect is particularly pronounced in isolated coronary arteries and other vascular tissues .

- Inhibition of Lipoxygenase : this compound acts as a competitive inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. It reduces dioxygenase activity and inhibits the formation of reactive oxygen species .

- Apoptosis Modulation : this compound has been shown to decrease tumor necrosis factor (TNF)-induced apoptosis in endothelial cells via cGMP-dependent pathways .

Pharmacological Effects

The pharmacological effects of this compound have been studied across various models. Key findings include:

- Vasorelaxation : this compound has demonstrated vasorelaxant effects in isolated canine coronary arteries with an IC50 value of 113 nM . This effect is attributed to NO-mediated mechanisms.

- Inhibition of Platelet Aggregation : At concentrations ranging from 5 to 500 μM, this compound inhibited thrombin-induced aggregation of human platelets, showcasing its potential as an antithrombotic agent .

- Cell Viability : Under hypoxic conditions, this compound significantly reduced cell viability in cultured endothelial cells, indicating its dual role in promoting apoptosis at high concentrations .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Cardiac Function Studies : A study investigated the effects of NO donors on intracellular pH regulation in isolated rat ventricular myocytes. This compound was compared with other NO donors and showed significant changes in pH levels at specific concentrations .

- Cytotoxicity Under Hypoxia : Research indicated that enhanced release of NO from this compound under hypoxic conditions increased cytotoxicity, suggesting a complex interaction between NO signaling and cellular stress responses .

- Ion Channel Inhibition : Recent findings demonstrated that this compound inhibits basolateral chloride channels through a cGMP/PKG signaling pathway. This effect was dose-dependent and highlights the compound's role in ion transport regulation .

Comparative Analysis with Other Nitric Oxide Donors

| Compound | Vasodilatory Effect | IC50 (nM) | Half-Life (h) | Mechanism of Action |

|---|---|---|---|---|

| S-Nitroso-N-acetyl-DL-penicillamine (this compound) | Yes | 113 | ~6 | cGMP pathway activation |

| Spermine NONOate | Yes | Not specified | ~0.65 | cGMP pathway activation |

| PAPA NONOate | Yes | Not specified | ~0.25 | cGMP pathway activation |

Eigenschaften

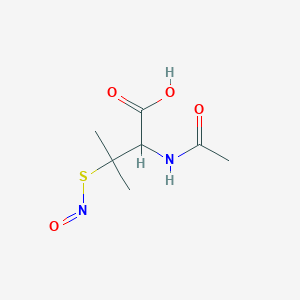

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitric oxide (NO) donor. It exerts its effects by releasing NO, which then interacts with various cellular targets. One of the most studied targets is soluble guanylate cyclase (sGC). NO binds to the heme group of sGC, activating the enzyme and leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP then activates downstream effectors, such as protein kinase G (PKG), ultimately leading to diverse physiological effects, including vasodilation, neurotransmission modulation, and regulation of cell proliferation and apoptosis [, , ].

A:

A: The stability of this compound is influenced by various factors, including light, temperature, and pH. Research has shown that this compound can degrade upon exposure to light, releasing NO []. Therefore, it is generally recommended to store and handle this compound in dark conditions. This compound is often formulated in solutions for research purposes, and its stability in these formulations can vary.

ANone: this compound itself is not a catalyst. It acts as a reagent by releasing NO, which can then participate in various reactions. This compound is widely used in research as a tool to investigate the biological roles of NO and to explore potential therapeutic applications of NO-based therapies.

ANone: Yes, computational chemistry techniques have been used to study the properties and behavior of this compound. These studies can provide insights into the molecular interactions of this compound, such as its binding to target proteins, and can aid in the design of novel NO donors with improved properties.

A: The structure of this compound can influence its NO-releasing properties. Modifications to the molecule, such as changes to the S-nitrosothiol moiety or the penicillamine backbone, can affect the rate and extent of NO release, as well as its stability and biological activity [].

A: this compound's stability is a key consideration for its use. Strategies to enhance this compound stability and delivery include encapsulation in polymeric matrices [] and other controlled-release formulations.

ANone: Researchers and institutions handling this compound should adhere to relevant SHE regulations and guidelines for chemical safety. This includes proper handling, storage, and disposal practices to minimize risks to human health and the environment.

ANone: While this compound's PK/PD profile is not extensively studied in humans, animal studies can provide insights. Factors such as route of administration, dosage, and species can influence this compound's absorption, distribution, metabolism, and excretion (ADME).

A: this compound has demonstrated efficacy in various experimental models. In vitro studies have shown its ability to relax vascular smooth muscle [, , ], modulate neurotransmission [, , ], and influence cell survival and apoptosis [, , , , , ]. In vivo studies in animal models have further demonstrated its potential in conditions such as hypertension and ischemia-reperfusion injury [, , ].

A: Resistance to this compound, specifically to its NO-mediated effects, is a complex issue. Factors that can influence cellular responses to NO include the expression and activity of NO synthases (NOS), the availability of the NOS substrate L-arginine, and the presence of reactive oxygen species (ROS), which can scavenge NO [, , , , , ].

A: The safety profile of this compound should be carefully considered. While NO plays important physiological roles, excessive or dysregulated NO production can contribute to cellular damage and disease [, , , ]. Research on this compound's toxicology, adverse effects, and potential long-term effects is essential to guide its safe and effective use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.